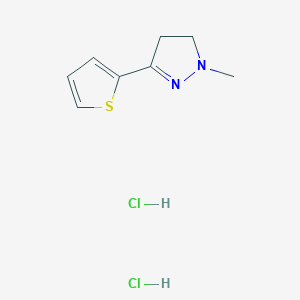

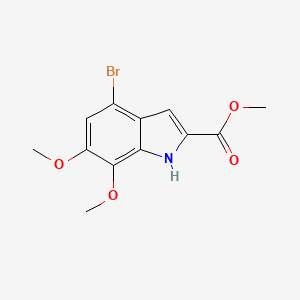

![molecular formula C21H18BrN3S B2380402 4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223992-29-7](/img/structure/B2380402.png)

4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicines and drugs .

Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused ring structure . The exact structure of “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine derivatives would depend on the specific substituents present on the molecule. For instance, the presence of a bromobenzyl group might make the compound susceptible to reactions involving nucleophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- A related compound, "3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one," was synthesized and tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several derivatives exhibited potent inhibitory activities, highlighting the potential of pyrazolo compounds in cancer treatment (Abdellatif et al., 2014).

Antibacterial Activities

- Derivatives of pyrazolo compounds, including "4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid," were synthesized and evaluated for their antibacterial activities. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Photovoltaic Device Application

- Thieno[3,4-b]pyrazine-based monomers were synthesized and used in donor−acceptor copolymers for photovoltaic devices. These studies demonstrate the compound's potential in material science, particularly in energy conversion technologies (Zhou et al., 2010).

Antimicrobial Activity

- Synthesized 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines demonstrated promising antibacterial and antifungal activities. This suggests the compound's utility in developing new antimicrobial agents (Hrynyshyn et al., 2019).

PI3Kδ Inhibitors

- Novel derivatives of the compound were synthesized and evaluated as PI3Kδ inhibitors. These findings are significant in the context of pharmaceutical research, particularly for targeting specific kinases in disease treatment (Gong et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of the compound “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrazine class

Mode of Action

Compounds in the pyrazolo[1,5-a]pyrazine class have been shown to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Pyrazolo[1,5-a]pyrazine compounds have been associated with various biochemical pathways in previous studies . The exact pathways affected by this compound would need to be elucidated through further experimental studies.

Result of Action

Some pyrazolo[1,5-a]pyrazine compounds have shown cytotoxic activities , suggesting potential cellular effects

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3-bromophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUHNBUTBDPOGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

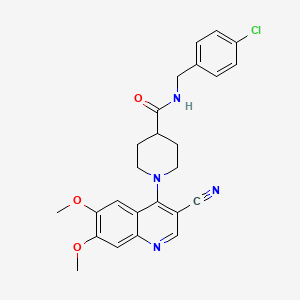

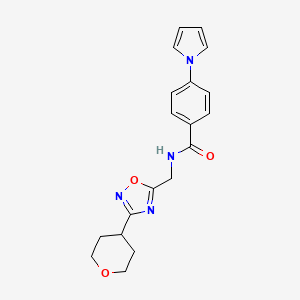

![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)

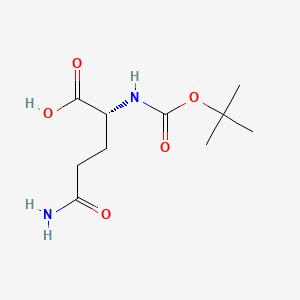

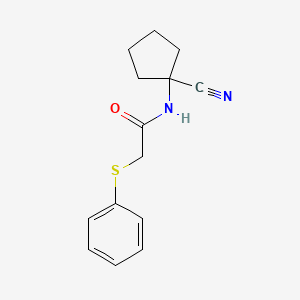

![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)

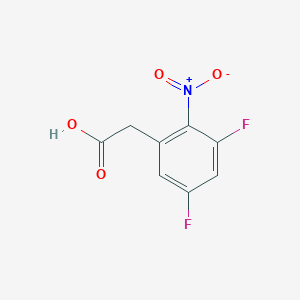

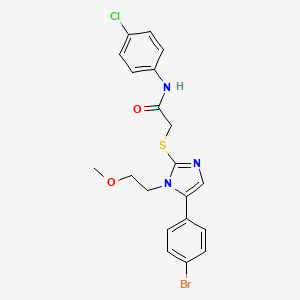

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)

![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)

![4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2380334.png)

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)